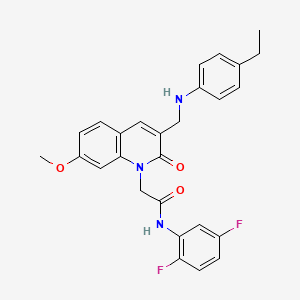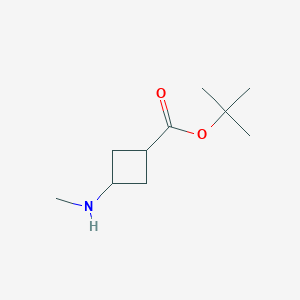
N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25F2N3O3 and its molecular weight is 477.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study focused on the synthesis and antimalarial activity of a series of compounds related to N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide. These compounds showed significant antimalarial potency against Plasmodium berghei in mice, with high activity against resistant strains of the parasite and promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Antimicrobial Agents
Another research synthesized new quinazolines, structurally related to the query compound, as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities (Desai et al., 2007).
Structural Aspects and Inclusion Compounds
The structural aspects of amide-containing isoquinoline derivatives, closely related to the query compound, were studied. This research focused on the formation of gels and crystalline solids with mineral acids and their fluorescence properties, suggesting applications in materials science (Karmakar et al., 2007).
Metabolism in Herbicides
A study investigated the metabolism of chloroacetamide herbicides and their metabolites, including compounds structurally similar to the query compound, in human and rat liver microsomes. This research is relevant for understanding the metabolic pathways and potential health implications of herbicide exposure (Coleman et al., 2000).
Antibacterial Activity of 8-Chloroquinolone
Research on fluoroquinolones, which share a quinolone core with the query compound, revealed that certain derivatives have potent antibacterial activities against Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating bacterial infections (Kuramoto et al., 2003).
Insecticidal Activity of Pyridine Derivatives
A study on pyridine derivatives, which are chemically related to the query compound, demonstrated significant insecticidal activity against the cowpea aphid. This suggests potential applications in agricultural pest control (Bakhite et al., 2014).
PET Imaging in Brain Studies
Research on PET imaging agents structurally related to the query compound explored their use in visualizing translocator protein expression in rat brain models. This indicates potential applications in neuroimaging and studying brain disorders (Yui et al., 2010).
Siderophore Activity in Microbial Iron-Transport
A study synthesized and evaluated the siderophore activity of albomycin-like peptides derived from compounds similar to the query compound. This research is relevant for understanding microbial iron transport and potential antibiotic development (Dolence et al., 1991).
Anticancer Agents and Methionine Synthase Inhibitors
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, related to the query compound, were synthesized and evaluated for anticancer activity. This indicates potential applications in cancer treatment (Fang et al., 2016).
Synthesis of EGFR Kinase Inhibitors
A new synthetic route for a key intermediate used in the synthesis of selective EGFR kinase inhibitors, structurally related to the query compound, was described. This research is important for the development of anticancer drugs (Wenpeng et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O3/c1-3-17-4-8-21(9-5-17)30-15-19-12-18-6-10-22(35-2)14-25(18)32(27(19)34)16-26(33)31-24-13-20(28)7-11-23(24)29/h4-14,30H,3,15-16H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLNHIHHBEJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2714311.png)

![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)
![(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2714316.png)

![3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2714319.png)

![Ethyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2714323.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2714327.png)
![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)
